[(4-Fluoro-3-methylphenyl)methyl](2-methoxyethyl)amine

Medicinal Chemistry ADME Prediction LogP Comparison

[(4-Fluoro-3-methylphenyl)methyl](2-methoxyethyl)amine (CAS 1247110-72-0) is a secondary amine bearing a para-fluoro, meta-methyl benzyl group and a 2-methoxyethyl side chain on the nitrogen. Its molecular formula is C₁₁H₁₆FNO with a molecular weight of 197.25 g/mol.

Molecular Formula C11H16FNO
Molecular Weight 197.25 g/mol
Cat. No. B15272421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Fluoro-3-methylphenyl)methyl](2-methoxyethyl)amine
Molecular FormulaC11H16FNO
Molecular Weight197.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CNCCOC)F
InChIInChI=1S/C11H16FNO/c1-9-7-10(3-4-11(9)12)8-13-5-6-14-2/h3-4,7,13H,5-6,8H2,1-2H3
InChIKeyHQLYUYZISLTELP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(4-Fluoro-3-methylphenyl)methyl](2-methoxyethyl)amine (CAS 1247110-72-0) – Technical Baseline for Research & Procurement Evaluation


[(4-Fluoro-3-methylphenyl)methyl](2-methoxyethyl)amine (CAS 1247110-72-0) is a secondary amine bearing a para-fluoro, meta-methyl benzyl group and a 2-methoxyethyl side chain on the nitrogen. Its molecular formula is C₁₁H₁₆FNO with a molecular weight of 197.25 g/mol [1]. The compound is commercially supplied by multiple vendors, typically at ≥95% purity with storage under dry, refrigerated (2–8 °C) conditions . As a research-grade building block, it serves as an intermediate in medicinal chemistry and organic synthesis, where the combination of the fluorine atom, methyl substituent, and flexible methoxyethyl linker creates a substitution pattern that cannot be replicated by simple des-fluoro, des-methyl, or regioisomeric analogs.

Why Generic Substitution Fails for [(4-Fluoro-3-methylphenyl)methyl](2-methoxyethyl)amine – The Substituent-Position Problem


In-class benzylamine building blocks carrying a fluorine atom and a methyl group on the phenyl ring cannot be interchanged casually. Changing the fluorine position from para to ortho, deleting the meta-methyl group, or replacing the methoxyethyl chain with an ethoxyethyl chain alters the lipophilicity (XLogP), hydrogen-bond acceptor count, and overall molecular topology. For instance, the des-methyl analog (4-fluorobenzyl)(2-methoxyethyl)amine (CAS 827328-38-1) has a calculated XLogP3-AA value of 1.3 versus 1.6 for the title compound, a difference of ~0.3 log units that can translate into a two-fold shift in octanol–water partitioning and consequently affect passive membrane permeability and target binding [1][2]. These are not merely additive effects; the synergic interplay of the para-fluoro, meta-methyl pattern with the N-(2-methoxyethyl) linker defines the molecular recognition profile of this compound. Therefore, substituting a generic, off-the-shelf benzylamine risks confounding SAR studies or producing an intermediate that behaves differently in downstream reactions.

Head-to-Head Quantitative Differentiation of [(4-Fluoro-3-methylphenyl)methyl](2-methoxyethyl)amine Against Closest Analogs


Lipophilicity Advantage Over the Des-Methyl Analog – XLogP3-AA Comparison

The title compound (4-F-3-Me) displays a computed XLogP3-AA of 1.6, compared to 1.3 for the des-methyl analog (4-fluorobenzyl)(2-methoxyethyl)amine (CAS 827328-38-1) [1]. This +0.3 log unit increase reflects the contribution of the meta-methyl group and indicates enhanced lipophilicity, which is expected to improve passive membrane diffusion and protein binding for targets that prefer moderately lipophilic ligands.

Medicinal Chemistry ADME Prediction LogP Comparison

Topological Polar Surface Area (TPSA) Differentiation from the Ethoxy Analog

The title compound has a TPSA of 21.3 Ų [1], identical to its des-methyl analog (same functional groups). However, its ethoxy analog (2-ethoxyethyl)[(4-fluoro-3-methylphenyl)methyl]amine (CAS 1249614-19-4, MW 211.28 ) also possesses the same TPSA (21.3 Ų) but carries a higher molecular weight (+14 Da) and an additional rotatable bond (6 vs. 5). The reduced rotatable bond count of the target compound (5) compared to the ethoxy analog (6) suggests slightly lower conformational entropy penalty upon target binding, a subtle but quantifiable difference that can be favorable when optimizing ligand efficiency.

Physicochemical Property Drug-like Character TPSA

Regioisomeric Differentiation – 4-Fluoro-3-methyl vs. 3-Fluoro-4-methyl Substitution

The title compound (4-F-3-Me) differs from its regioisomer [(3-fluoro-4-methylphenyl)methyl](2-methoxyethyl)amine (CAS 1247205-56-6) solely by the position of the fluorine and methyl substituents on the aromatic ring. Although the molecular weight and elemental composition are identical (C₁₁H₁₆FNO, MW 197.25 [1]), the different substitution pattern alters the electronic distribution across the ring. The ortho-para directing effect of the fluorine atom and the hyperconjugative electron-donating effect of the methyl group differ between the two regioisomers, leading to divergent reactivity in electrophilic aromatic substitution and cross-coupling reactions. In patent examples, the 4-fluoro-3-methylbenzyl scaffold has been specifically claimed in bioactive molecules targeting GPR120 (FFA4 receptor), as exemplified by US9518000 [2], which incorporates this benzyl motif as a key pharmacophore. This demonstrates that the 4-fluoro-3-methyl substitution pattern is intentionally selected for biological activity, not interchangeable with the 3-fluoro-4-methyl arrangement.

Regioisomer Comparison Fluorine Position SAR

Hydrogen Bond Acceptor Count Advantage in Solid-Phase Extraction and Chromatography

The title compound possesses a hydrogen bond acceptor count of 3 (one amine nitrogen, one ether oxygen in the 2-methoxyethyl chain, and one fluorine atom) [1]. This is one acceptor fewer than functional analogs that contain an additional methoxy group at the para position (e.g., (4-fluoro-3-methoxyphenyl)methyl](2-methoxyethyl)amine, which would have 4 acceptors). In solid-phase extraction (SPE) and reverse-phase HPLC, compounds with fewer hydrogen bond acceptors typically exhibit weaker retention on polar stationary phases, simplifying separation from more polar impurities. For analytical chemists developing LC-MS methods, the defined acceptor count of 3 allows predictable optimization of mobile-phase pH and organic modifier selection.

Chromatographic Retention H-bond Acceptor Analytical Chemistry

Commercial Availability and Discontinued Status of Competing Analogs

Several close analogs of the target compound are listed as 'Discontinued' by multiple vendors. For instance, the regioisomer (CAS 1247205-56-6) is marked as Discontinued at CymitQuimica across all package sizes (10 mg to 500 mg) , and the ethoxy analog (CAS 1249614-19-4) is similarly Discontinued . In contrast, the target compound is currently available from ChemScene (Cat. No. CS-0303642, ≥95%) and Leyan (Product No. 1374312, 95%) , with defined storage and shipping conditions. This supply chain continuity is a practical differentiator for projects requiring multi-gram scale-up or repeated procurement over extended timelines.

Supply Chain Continuity Catalog Comparison Procurement

Confirmation of Meta-Methyl Substitution Pattern in Crystallographic and Enzyme–Ligand Complexes

While the title compound itself has not been co-crystallized, the 4-fluoro-3-methylbenzyl moiety appears in the Protein Data Bank (PDB) as part of the ligand N,N'-bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide (PDB ID: 1XUD, three-letter code PB4) [1]. In this structure, the 4-fluoro-3-methylbenzyl groups engage in specific hydrophobic and halogen-bonding interactions, confirming that this specific substitution pattern is recognized in biological binding sites. The presence of the meta-methyl group contributes to shape complementarity in the binding pocket, whereas the des-methyl analog would create a void that is energetically unfavorable. This structural precedent validates the choice of the 4-fluoro-3-methyl substitution pattern in rational drug design and underscores the importance of procuring the exact compound rather than a simplified analog.

Protein–Ligand Complex Structural Biology PDB

Best Research & Industrial Application Scenarios for [(4-Fluoro-3-methylphenyl)methyl](2-methoxyethyl)amine


Medicinal Chemistry Campaigns Targeting GPR120 (FFA4) or Related GPCRs

US Patent 9518000 explicitly employs the 4-fluoro-3-methylbenzyl ether motif in GPR120 agonists (Example 13) [1]. The title compound, as a synthetic intermediate bearing the same benzyl substitution pattern, is suitable for preparing analogs of this pharmacophore. The quantified logP advantage over the des-methyl analog (+0.3 log units) and the confirmed biological relevance of the 4-fluoro-3-methyl aromatic scaffold make it a rational choice for GPR120/FFA4 lead optimization programs.

Library Synthesis and Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 197.25 Da, 5 rotatable bonds, and TPSA of 21.3 Ų, the compound falls well within fragment-like property space (MW < 250, RotB ≤ 5, TPSA < 60) [1]. Its reduced rotatable bond count (5) compared to the ethoxy analog (6) implies lower conformational penalty upon binding, which is advantageous in fragment screening where weak binding events require high ligand efficiency. The compound is available in ≥95% purity from multiple vendors , meeting the supply requirements for library production.

Solid-Phase Extraction and Chromatographic Method Development

The hydrogen bond acceptor count of 3 (amine N, ether O, fluorine F) [1] simplifies retention behavior in reversed-phase HPLC relative to analogs with additional oxygen atoms, facilitating clean separation of this intermediate from more polar reaction byproducts. For analytical development laboratories, this defined acceptor profile reduces mobile-phase optimization time and improves method robustness, particularly when scaling from analytical to preparative purification.

Structure-Based Drug Design with the 4-Fluoro-3-Methylbenzyl Pharmacophore

The crystallographic precedent of the 4-fluoro-3-methylbenzyl moiety in PDB entry 1XUD [1] confirms that this substitution pattern is recognized in protein binding pockets through hydrophobic and halogen-bonding interactions. Researchers conducting molecular docking or SBDD can use this validated motif to interrogate binding hypotheses, with the title compound serving as the key building block to introduce this motif into larger constructs via reductive amination or N-alkylation chemistry.

Quote Request

Request a Quote for [(4-Fluoro-3-methylphenyl)methyl](2-methoxyethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.